ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT
Description
ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT: is a chemical compound with the molecular formula C10H13KO6S and a molecular weight of 300.37 g/mol . This compound is known for its unique structure, which includes both hydroxyl and methoxy functional groups, as well as a sulfonic acid group. It is often used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
potassium;2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFQRRDSERATAD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(O)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747676 | |
| Record name | Potassium 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316753-66-8 | |
| Record name | Potassium 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propane-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Organic Synthesis Framework
The compound’s synthesis typically follows a sequence of Friedel-Crafts alkylation, methoxylation, sulfonation, and potassium salt formation. A representative pathway involves:
-
Friedel-Crafts Alkylation :
Reacting 3-methoxy-4-hydroxybenzaldehyde with methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the methyl group at the alpha position. This step proceeds via electrophilic aromatic substitution, with yields optimized at 60–70°C for 6–8 hours. -
Sulfonation :
Treating the alkylated intermediate with fuming sulfuric acid (20% SO₃) to introduce the sulfonic acid group at the benzene ring’s para position relative to the hydroxyl groups. Excess SO₃ is avoided to prevent polysulfonation, with reaction temperatures maintained at 0–5°C to control exothermicity. -
Deuteration :
Deuterium incorporation occurs via hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O or CD₃OD) under acidic conditions (pH 2–3). The process targets the methyl and hydroxyl groups, achieving >98% isotopic enrichment as confirmed by mass spectrometry. -
Salt Formation :
Neutralizing the sulfonic acid with potassium hydroxide (1:1 molar ratio) in aqueous ethanol (70% v/v) precipitates the potassium salt, which is isolated via vacuum filtration and dried under reduced pressure.
Alternative Deuteration Strategies
Recent patents describe post-synthetic deuteration to enhance isotopic purity:
-
Catalytic Deuterium Exchange :
Exposing the non-deuterated precursor to D₂O over palladium-on-carbon (Pd/C, 5 wt%) at 80°C for 24 hours achieves selective deuteration at the methyl group. This method reduces side reactions compared to acid-catalyzed exchange. -
Deuterated Reagents in Alkylation :
Using CD₃I instead of CH₃I during Friedel-Crafts alkylation directly incorporates deuterium into the methyl group, bypassing subsequent exchange steps. However, this approach increases reagent costs by ~40%.
Reaction Mechanisms and Kinetic Considerations
Sulfonation Mechanism
The sulfonation step follows an electrophilic aromatic substitution (EAS) mechanism:
-
Attack on Aromatic Ring :
The electron-rich benzene ring (activated by methoxy and hydroxyl groups) undergoes attack by at the para position, forming a sulfonic acid intermediate. -
Rearomatization :
Loss of a proton restores aromaticity, yielding the sulfonated product.
Kinetic Insights :
Salt Formation Thermodynamics
The neutralization of sulfonic acid with KOH is exothermic (). Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| KOH Concentration | 20% w/v | Maximizes salt precipitation |
| Ethanol Content | 70% v/v | Reduces solubility of product |
| Temperature | 25°C | Balances kinetics and crystal purity |
Process Optimization and Scalability
Critical Factors in Alkylation
-
Catalyst Loading :
AlCl₃ at 1.2 equivalents achieves 85% yield; excess catalyst promotes side reactions. -
Solvent Selection :
Dichloromethane outperforms toluene in reaction rate (3 hours vs. 8 hours) due to higher polarity.
Sulfonation Efficiency
-
SO₃ Stoichiometry :
A 1.05:1 molar ratio of SO₃ to substrate minimizes polysulfonation (<2% byproduct). -
Quenching Protocol :
Gradual addition to ice-water (1:10 v/v) prevents thermal degradation.
Purification and Characterization
Recrystallization
The crude potassium salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99.5% purity (HPLC). Key data:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 78 | 99.7 |
| Methanol | 65 | 98.2 |
Analytical Characterization
-
NMR Spectroscopy :
: δ 6.85 (s, 1H, aromatic), δ 3.75 (s, 3H, OCH₃), δ 1.45 (s, 3H, CD₃). -
Mass Spectrometry :
ESI-MS m/z 305.4 [M−K]⁻, confirming deuterium incorporation. -
IR Spectroscopy :
Peaks at 1180 cm⁻¹ (S=O) and 1045 cm⁻¹ (C-O of sulfonate).
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions
ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the sulfonic acid group or to modify the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Scientific Research Applications
ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-HYDROXY-3-METHOXY-BENZENEETHANESULFONIC ACID
- 3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID
ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID: (without the potassium salt)
Uniqueness
ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT is unique due to the presence of both hydroxyl and methoxy groups, as well as the sulfonic acid group in its structure. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
Alpha,4-Dihydroxy-3-methoxy-alpha-methyl-benzeneethanesulfonic acid potassium salt (commonly referred to as potassium salt) is a sulfonic acid derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
- Molecular Formula : C10H8D5KO6S
- Molecular Weight : 305.4 g/mol
- CAS Number : 1794789-29-9
The structure of this compound includes a sulfonic acid group, which is known to enhance solubility and bioavailability, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that the compound exhibits notable antimicrobial activities. A study found that similar sulfonic acid compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Antioxidant Effects
This compound has been shown to possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cellular health .
Anti-inflammatory Activity
Inflammation is a critical process in many disease states. The potassium salt has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis.
- Membrane Interaction : Its sulfonic acid group enhances interactions with cellular membranes, affecting permeability and transport processes.
Case Studies
- In Vitro Studies : In laboratory settings, the potassium salt has been tested against various microbial strains, showing significant inhibition zones comparable to standard antibiotics.
- Animal Models : In vivo studies have indicated that administration of the compound can reduce inflammation markers in models of arthritis and colitis.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ALPHA,4-DIHYDROXY-3-METHOXY-ALPHA-METHYL-BENZENEETHANESULFONIC ACID POTASSIUM SALT, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of the phenolic precursor followed by neutralization with potassium hydroxide. Key parameters include temperature control (20–40°C) to prevent over-sulfonation and pH adjustment (7.5–8.5) to ensure complete salt formation. Reaction progress can be monitored via TLC or HPLC for intermediate purity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and hydroxyl groups) and sulfonate group integration .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) .
- FT-IR : Verify sulfonic acid salt formation (SO₃⁻ stretching at 1030–1200 cm⁻¹) .
Q. How should researchers handle stability challenges during storage and experimental use?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic conditions, which may hydrolyze the sulfonate group .
Advanced Research Questions
Q. How can researchers design experiments to study the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on sulfonate group electrostatic interactions .
- Fluorescence Quenching Assays : Use tryptophan residues in proteins to monitor binding-induced conformational changes .
Q. What experimental strategies resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer :
- Controlled Solubility Studies : Use standardized shake-flask methods at 25°C with solvents like DMSO, water, and ethanol. Measure saturation points via UV-Vis spectroscopy .
- Hansen Solubility Parameters : Compare experimental data with theoretical predictions to identify solvent-solute interactions driving discrepancies .
Q. How can catalytic applications of this compound be explored in organic synthesis (e.g., as a phase-transfer catalyst)?
- Methodological Answer :
- Benchmark Reactions : Test efficiency in nucleophilic substitutions (e.g., SN2 reactions) under biphasic conditions (water/toluene). Compare yields with traditional catalysts like tetrabutylammonium bromide .
- Kinetic Profiling : Monitor reaction rates via GC-MS to assess catalytic turnover frequency .
Q. What methodologies are recommended for assessing environmental persistence or biodegradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
